

# Application Note: Determination of Cefotaxime Sodium Concentration using UV Spectrophotometry

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## Compound of Interest

Compound Name: CEFOTAXIME SODIUM

Cat. No.: B8730940

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Cefotaxime Sodium** is a third-generation cephalosporin antibiotic widely used to treat various bacterial infections. Accurate and reliable quantification of **Cefotaxime Sodium** in bulk drug substances and pharmaceutical formulations is crucial for quality control and ensuring therapeutic efficacy. This application note provides a detailed protocol for the determination of **Cefotaxime Sodium** concentration using a simple, rapid, and cost-effective UV-visible spectrophotometric method. The method is based on the principle that **Cefotaxime Sodium** exhibits strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. The absorbance is directly proportional to the concentration of the drug, following the Beer-Lambert law.

## Data Summary

The quantitative parameters for the UV spectrophotometric analysis of **Cefotaxime Sodium** can vary depending on the solvent used. Distilled water is a commonly recommended solvent due to the good solubility and stability of **Cefotaxime Sodium**.<sup>[1]</sup>

Parameter	Value	Solvent	Reference
Wavelength of Maximum Absorbance ( $\lambda_{\text{max}}$ )	227 nm	Distilled Water	[1][2]
238 nm	0.1N NaOH	[3]	
260 nm	Methanol and Water	[4][5]	
Linearity Range	5–30 $\mu\text{g/mL}$	Distilled Water	[1][2]
5–30 $\mu\text{g/mL}$	0.1N NaOH	[3]	
10–30 $\mu\text{g/mL}$	Methanol and Water	[4][5]	
Correlation Coefficient ( $R^2$ )	> 0.995	Distilled Water	[1][2]
0.998	0.1N NaOH	[3]	
0.9995	Methanol and Water	[4][5]	

## Experimental Protocol

This protocol is based on the use of distilled water as the solvent.

## Materials and Reagents

- **Cefotaxime Sodium** reference standard
- Distilled water (analytical grade)
- Methanol (analytical grade, if using the alternative solvent system)
- Sodium Hydroxide (NaOH, analytical grade, if using the alternative solvent system)
- Calibrated borosilicate glassware (volumetric flasks, pipettes)

## Instrumentation

- A calibrated UV-Visible Spectrophotometer with a 1 cm quartz cuvette.

## Preparation of Solutions

### 3.1. Preparation of Standard Stock Solution (100 µg/mL)

- Accurately weigh 10 mg of **Cefotaxime Sodium** reference standard.
- Transfer the weighed standard into a 100 mL volumetric flask.
- Dissolve the standard in approximately 70 mL of distilled water.
- Make up the volume to 100 mL with distilled water and mix thoroughly.

### 3.2. Preparation of Working Standard Solutions

- From the standard stock solution (100 µg/mL), pipette appropriate volumes into a series of 10 mL volumetric flasks.
- Dilute with distilled water to obtain final concentrations within the linear range (e.g., 5, 10, 15, 20, 25, and 30 µg/mL).

### 3.3. Preparation of Sample Solution

- For bulk drug: Accurately weigh a quantity of the sample powder equivalent to 10 mg of **Cefotaxime Sodium** and prepare a 100 µg/mL solution as described in section 3.1.
- For pharmaceutical formulations (e.g., vials for injection): Reconstitute the vial with a known volume of distilled water. Further dilute an aliquot of this solution with distilled water to obtain a final concentration within the established linearity range.[\[6\]](#)
- Filter the final sample solution through a 0.45 µm syringe filter if necessary to remove any particulate matter.

## Measurement Procedure

- Set the UV-Visible spectrophotometer to scan a wavelength range of 200-400 nm.
- Use distilled water as the blank to zero the instrument.

- Record the UV spectrum of one of the working standard solutions to determine the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ). The expected  $\lambda_{\text{max}}$  in distilled water is approximately 227 nm.[\[1\]](#)[\[2\]](#)
- Set the instrument to measure the absorbance at the determined  $\lambda_{\text{max}}$ .
- Measure the absorbance of the blank, all working standard solutions, and the sample solution(s).

## Data Analysis

### 5.1. Construction of the Calibration Curve

- Plot a graph of absorbance versus the corresponding concentration of the working standard solutions.
- Perform a linear regression analysis to obtain the equation of the line ( $y = mx + c$ ) and the correlation coefficient ( $R^2$ ), where 'y' is the absorbance, 'm' is the slope, 'x' is the concentration, and 'c' is the intercept. The  $R^2$  value should be close to 1 (typically  $>0.995$ ) to demonstrate good linearity.[\[1\]](#)[\[2\]](#)

### 5.2. Calculation of **Cefotaxime Sodium** Concentration in the Sample

- The concentration of **Cefotaxime Sodium** in the sample solution can be calculated from the linear regression equation:

$$\text{Concentration } (\mu\text{g/mL}) = (\text{Absorbance of Sample} - \text{Intercept}) / \text{Slope}$$

- Account for any dilution factors used during the sample preparation to determine the concentration in the original sample.

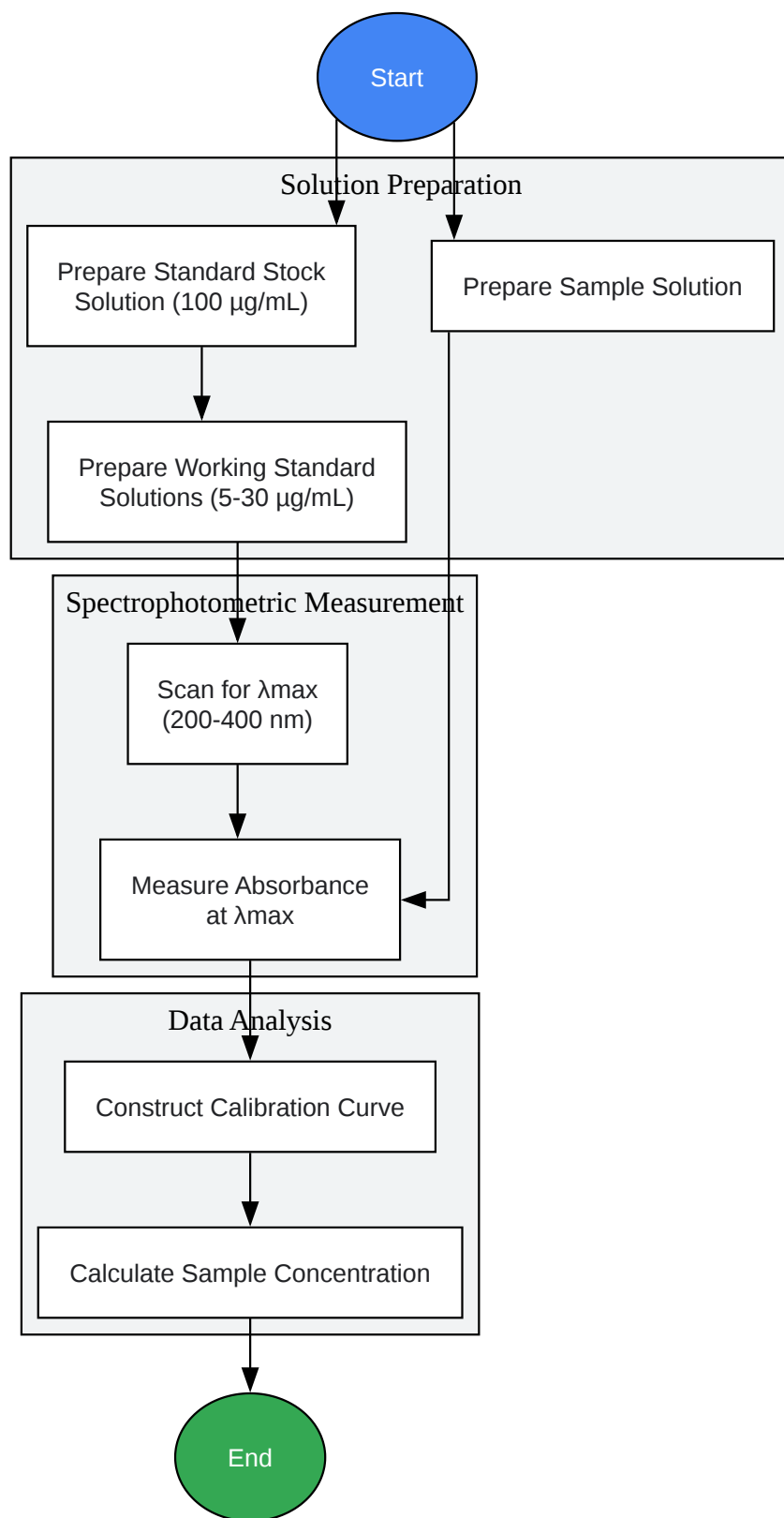
## Method Validation

As per the International Council for Harmonisation (ICH) guidelines, the analytical method should be validated for the following parameters:

- Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[\[1\]](#)[\[2\]](#)

- **Accuracy:** The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies.[\[1\]](#)[\[2\]](#)
- **Precision:** The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[\[1\]](#)[\[2\]](#)
- **Specificity:** The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
- **Limit of Detection (LOD) and Limit of Quantitation (LOQ):** The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

## Experimental Workflow



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Caption: Workflow for **Cefotaxime Sodium** concentration determination.

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